2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)
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Overview
Description
2,2’-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one) is a complex organic compound characterized by the presence of piperazine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one) typically involves a Mannich-type reaction. This reaction involves the condensation of aromatic aldehydes, piperazine, and 4-hydroxycoumarin under solvent-free conditions at room temperature . The reaction is catalyzed by pyrazine-1,4-diium tricyanomethanide, a nanostructured molten salt catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of solvent-free conditions and nanostructured catalysts suggests potential for scalable and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one) undergoes various chemical reactions, including nucleophilic substitution and cycloaddition reactions . It is also prone to oxidation and reduction reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aromatic aldehydes, piperazine, and 4-hydroxycoumarin . The reactions are typically carried out under mild conditions, often at room temperature and without the need for solvents .
Major Products Formed
The major products formed from reactions involving this compound include various derivatives of piperazine and pyran rings, which can be further functionalized for specific applications .
Scientific Research Applications
2,2’-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one) involves its interaction with various molecular targets and pathways. The compound’s piperazine and pyran rings allow it to form stable complexes with metal ions and other molecules, facilitating various chemical reactions . Additionally, its hydroxyl groups enable it to participate in hydrogen bonding and other non-covalent interactions, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,1′- (pyrazine-1,4-diyl)-bis (propan-2-one)
- 2,2’-piperazine-1,4-diylbis(N-methylethanamine)
- 3-Hydroxy-2-methyl-4H-pyran-4-one
Uniqueness
2,2’-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one) is unique due to its combination of piperazine and pyran rings, which confer distinct chemical and physical properties.
Properties
CAS No. |
90044-14-7 |
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Molecular Formula |
C16H18N2O6 |
Molecular Weight |
334.32 g/mol |
IUPAC Name |
3-hydroxy-2-[[4-[(3-hydroxy-4-oxopyran-2-yl)methyl]piperazin-1-yl]methyl]pyran-4-one |
InChI |
InChI=1S/C16H18N2O6/c19-11-1-7-23-13(15(11)21)9-17-3-5-18(6-4-17)10-14-16(22)12(20)2-8-24-14/h1-2,7-8,21-22H,3-6,9-10H2 |
InChI Key |
AJXSKPXXLGRFPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=O)C=CO2)O)CC3=C(C(=O)C=CO3)O |
Origin of Product |
United States |
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